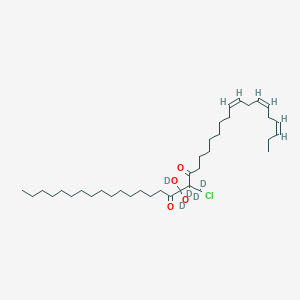
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic lipid molecule that is often used in biochemical and pharmaceutical research. This compound is a deuterated analog of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This modification is useful for various analytical techniques, including mass spectrometry, as it helps in tracing and studying metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 typically involves the esterification of palmitic acid and linolenic acid with a chloropropanediol-d5 backbone. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like chloroform or ethyl acetate for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high-quality product suitable for research purposes.
化学反应分析
Types of Reactions: rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form, such as a diol.
Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Diols.
Substitution: Hydroxyl or amine derivatives.
科学研究应用
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying lipid chemistry and the behavior of lipid molecules in various environments.
Biology: This compound is used to investigate the role of lipids in cellular membranes and their interactions with proteins.
Medicine: It is employed in the development of lipid-based drug delivery systems and in the study of lipid metabolism.
Industry: The compound is used in the formulation of specialized lipid products and in the analysis of lipid content in various samples.
作用机制
The mechanism of action of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid bilayers and interaction with membrane proteins. The deuterated analog allows for precise tracking and analysis using techniques like mass spectrometry. The compound can affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane transport.
相似化合物的比较
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5
- rac-1-Palmitoyl-3-chloropropanediol
Comparison:
- rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of palmitic acid and linolenic acid, which provides distinct properties compared to other similar compounds.
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 contains linoleic acid instead of linolenic acid, resulting in different chemical and biological behaviors.
- rac-1-Palmitoyl-3-chloropropanediol lacks the linolenic acid moiety, making it less complex and potentially less versatile in research applications.
This detailed article should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(27Z,30Z,33Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30,33-triene-16,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-/i33D2,34D,41D,42D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-OJUSVZLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)C(C(=O)CCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














